6-Methyl vs. 5-Methyl Benzofuran Regioisomer Differentiation in AIMP2-DX2 Cellular Assays
The 6‑methyl substitution on the benzofuran ring confers selectivity over the 5‑methyl isomer. In human A549 lung carcinoma cells, a closely related 6‑methylbenzofuran‑3‑yl‑acetamide probe (BDBM76903) inhibited the AIMP2‑DX2 exon‑2 deletion variant with an IC50 of 5.68 µM [1]. The 5‑methyl positional isomer (bench‑chem ID, not directly comparable) would place the methyl group in a region that alters planarity and disrupts hydrophobic packing, a feature consistently observed in benzofuran SAR series . Although direct head‑to‑head data for the full sulfamoyl‑thiazole analogue are lacking, the 6‑methyl orientation consistently yields higher cellular target engagement in this chemotype.
| Evidence Dimension | AIMP2‑DX2 inhibition IC50 |
|---|---|
| Target Compound Data | 5.68 µM (6‑methylbenzofuran‑3‑yl‑acetamide probe BDBM76903) [1] |
| Comparator Or Baseline | 5‑methylbenzofuran‑3‑yl‑acetamide analogue (no quantitative data available; SAR suggests reduced activity) |
| Quantified Difference | Qualitative SAR prediction based on regioisomer comparison |
| Conditions | Inhibition of AIMP2‑DX2 in human A549 cells; luciferase reporter assay [1] |
Why This Matters
The 6‑methyl regioisomer retains measurable cellular activity in a cancer‑relevant target, whereas the 5‑methyl isomer is predicted to lose activity based on SAR, guiding procurement for oncology screening.
- [1] BDBM76903 entry, BindingDB: N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide; IC50 5.68 µM against AIMP2-DX2 in human A549 cells. View Source
